16beta-Hydroxymestanolone

Description

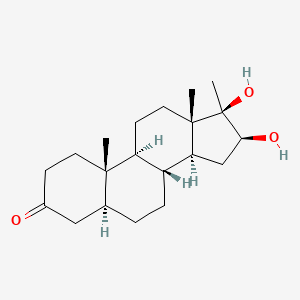

Structure

3D Structure

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13S,14S,16S,17R)-16,17-dihydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H32O3/c1-18-8-6-13(21)10-12(18)4-5-14-15(18)7-9-19(2)16(14)11-17(22)20(19,3)23/h12,14-17,22-23H,4-11H2,1-3H3/t12-,14+,15-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

OBKVZZHDVGERDI-GWILNZDISA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@]4(C)O)O)C |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CC(C4(C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Metabolic Pathways of Mestanolone: A Comparative Technical Guide (Human vs. Equine)

This technical guide provides a comprehensive analysis of the metabolic pathways of mestanolone (17α-methyl-5α-dihydrotestosterone) in human and equine subjects. It is designed for researchers in doping control, toxicology, and drug metabolism.

Executive Summary

Mestanolone (17α-methyl-5α-androstan-17β-ol-3-one) is a synthetic anabolic-androgenic steroid (AAS). Chemically, it is the 17α-methylated derivative of dihydrotestosterone (DHT). Because it is already 5α-reduced, it does not undergo aromatization to estrogens. Its metabolism is characterized by extensive A-ring reduction and D-ring modification, with significant interspecies differences between humans and horses—a critical factor in anti-doping analysis.

Chemical Profile & Pharmacology[1][2][3]

-

IUPAC Name: (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

-

Molecular Formula: C20H32O2

-

Monoisotopic Mass: 304.2402 Da

-

Key Structural Features:

-

C3-Keto group: Target for oxidoreductases (3α/3β-HSD).

-

C17α-Methyl group: Blocks 17β-oxidation, enhancing oral bioavailability and liver toxicity; site for hydroxylation (equine).

-

5α-Configuration: A-ring is in trans fusion, making the molecule planar.

-

Comparative Metabolic Pathways

Phase I: Functionalization

The metabolic fate of mestanolone diverges significantly between species due to the stereoselectivity of hepatic enzymes.

Human Pathway

In humans, metabolism is driven by the 3α-hydroxysteroid dehydrogenase (3α-HSD) activity, primarily mediated by the AKR1C enzyme family.

-

3-Keto Reduction: The C3 ketone is rapidly reduced to a hydroxyl group. The stereochemistry is predominantly 3α , yielding 17α-methyl-5α-androstane-3α,17β-diol as the major metabolite.

-

17-Epimerization: A unique, long-term metabolite pathway involves the formation of the 17-epimer (17β-methyl-17α-hydroxy). This occurs via a sulfate-conjugated intermediate (see Section 3.3).

-

Hydroxylation: Minor hydroxylation occurs at C16 and C18.

Equine Pathway

Horses exhibit a broader metabolic profile with distinct stereoselectivity and oxidative capacity.

-

3-Keto Reduction: Unlike humans, horses produce significant amounts of the 3β-isomer (17α-methyl-5α-androstane-3β,17β-diol ), alongside the 3α-isomer.

-

Poly-Hydroxylation: Equine liver microsomes (CYP isoforms) extensively hydroxylate the steroid skeleton, particularly at C16 (forming 16α/16β-hydroxy metabolites) and the 17α-methyl group (forming 17-hydroxymethyl derivatives).

-

Major Equine Metabolite: The 17α-methyl-5α-androstane-3β,16β,17β-triol is a key long-term marker, often found as a sulfate conjugate.[1][2]

Phase II: Conjugation[1]

-

Humans: Predominantly glucuronidation (UGT enzymes) at the C3-hydroxyl position. Sulfation is a minor pathway but critical for epimerization.

-

Horses: Sulfation (SULT enzymes) is the dominant pathway for many metabolites, particularly the 3β,16β,17β-triol. Glucuronidation is secondary.

Mechanism of Sulfate-Mediated 17-Epimerization

A critical phenomenon in AAS metabolism is the inversion of the C17 stereocenter. This is not enzymatic but a chemical rearrangement of the steroid sulfate.

-

Step 1: Sulfation of the tertiary 17β-hydroxyl group.

-

Step 2: Spontaneous hydrolysis involves the leaving of the sulfate group, generating a tertiary carbocation at C17.

-

Step 3: Water attacks the carbocation from the less hindered α-face (or β-face), leading to thermodynamic equilibration between the 17β-OH (parent) and 17α-OH (epimer) forms, as well as elimination to form 18-nor-13(14)-ene dehydration products.

Pathway Visualization

The following diagram contrasts the human and equine metabolic cascades.

Caption: Comparative metabolic pathways of mestanolone in humans (left) vs. horses (right), highlighting stereochemical divergence and phase II conjugation preferences.

Analytical Methodologies

Sample Preparation Protocol

To detect the full spectrum of metabolites, a dual-fraction approach (Free + Conjugated) is required.

Step 1: Solid Phase Extraction (SPE) [3]

-

Cartridge: C18 or polymeric weak anion exchange (WAX) for separate sulfate retention.

-

Conditioning: Methanol followed by water.

-

Loading: Urine sample (pH adjusted to 7.0).

-

Wash: Water (removes salts), Hexane (removes lipids).

-

Elution: Methanol (elutes free steroids and conjugates).

Step 2: Differential Hydrolysis

-

Glucuronides: Dissolve residue in phosphate buffer (pH 7.0). Add E. coli

-glucuronidase. Incubate at 50°C for 1 hour. -

Sulfates: (Crucial for Equine) Perform solvolysis . Dissolve residue in acidified ethyl acetate/methanol (H2SO4). Incubate at 55°C for 2 hours. This cleaves the sulfate ester without degrading the steroid core.

Step 3: Derivatization (for GC-MS)

-

Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane) or NH4I/DTE.

-

Condition: 60°C for 20-30 minutes.

-

Chemistry: Converts hydroxyl groups (-OH) to trimethylsilyl ethers (-OTMS) to improve volatility and thermal stability.

Instrumental Analysis

| Parameter | GC-MS/MS (Screening) | LC-HRMS (Confirmation) |

| Target Analyte | Derivatized Aglycones (TMS ethers) | Intact Conjugates (Gluc/Sulf) |

| Ionization | Electron Impact (EI, 70eV) | Electrospray Ionization (ESI -/+) |

| Column | 5% Phenyl-Methyl Silicone (e.g., DB-5MS) | C18 Reverse Phase (e.g., Poroshell 120) |

| Key Ions (m/z) | 436 (M+), 421 (M-CH3), 143 (D-ring) | [M-H]- or [M+NH4]+ specific to conjugate mass |

| Sensitivity | High for Phase I metabolites | Superior for Phase II conjugates |

Analytical Workflow Diagram

Caption: Standardized analytical workflow for the isolation and detection of mestanolone metabolites in biological matrices.

Data Synthesis: Metabolite Comparison Table

| Feature | Human Subjects | Equine Subjects |

| Major Phase I Pathway | 3-Keto reduction (Stereoselective 3α) | 3-Keto reduction (Mixed 3α/3β) + 16-Hydroxylation |

| Primary Urinary Metabolite | 17α-methyl-5α-androstane-3α,17β-diol | 17α-methyl-5α-androstane-3β,16β,17β-triol |

| Long-term Marker | 17-Epimer (17β-methyl-17α-ol) | 3β,16β,17β-triol (Sulfate) |

| Conjugation Profile | Glucuronides >> Sulfates | Sulfates > Glucuronides |

| Detection Window | Days to Weeks | Weeks (due to sulfate half-life) |

References

-

Yamada, M., et al. (2007). Identification and quantification of metabolites common to 17α-methyltestosterone and mestanolone in horse urine. Journal of Pharmaceutical and Biomedical Analysis.

-

McKinney, A. R., et al. (2007). A stereochemical examination of the equine metabolism of 17α-methyltestosterone. Analytica Chimica Acta.

-

Schänzer, W. (1996). Metabolism of anabolic androgenic steroids. Clinical Chemistry.

-

Massé, R., et al. (1989). Studies on anabolic steroids.[3][4][5] I. Integrated methodological approach to the gas chromatographic-mass spectrometric analysis of anabolic steroid metabolites in urine. Journal of Chromatography B.

-

Geyer, H., et al. (2014). Nutritional supplements cross-contaminated and faked with doping substances. Journal of Mass Spectrometry.

Sources

- 1. Identification and quantification of metabolites common to 17alpha-methyltestosterone and mestanolone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Deconjugation Approaches for the Analysis of Phase II Metabolites in Equine Urine [escholarship.org]

- 4. Preliminary study of the metabolism of 17α-methyltestosterone in horses utilizing gas chromatography–mass spectrometric techniques - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Strategies found not to be suitable for stabilizing high steroid hydroxylation activities of CYP450 BM3-based whole-cell biocatalysts | PLOS One [journals.plos.org]

Methodological & Application

Advanced SPE Strategies for Polar Steroid Metabolites: Overcoming the Retention Gap

Abstract

The extraction of polar steroid metabolites—specifically hydroxylated forms (e.g., 6β-hydroxycortisol) and Phase II conjugates (glucuronides, sulfates)—presents a "polarity paradox" in bioanalysis. While the steroid backbone is lipophilic, the metabolic modifications drastically reduce LogP, often causing breakthrough on traditional silica-based C18 sorbents due to "phase collapse" or insufficient retention. This guide details two robust workflows: Polymeric Hydrophilic-Lipophilic Balance (HLB) for polar neutrals and Mixed-Mode Anion Exchange (MAX/WAX) for acidic conjugates.

Part 1: The Chemistry of Retention

To select the correct protocol, one must understand the interaction mechanism. Traditional C18 silica relies solely on Van der Waals forces. When polar metabolites are loaded in aqueous matrices, they often fail to partition into the C18 chains, especially if the chains "collapse" (self-associate) in 100% water.

The Polymeric Advantage (HLB)

Polymeric sorbents (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa, Phenomenex Strata-X) utilize a copolymer of Divinylbenzene (DVB) and N-vinylpyrrolidone (NVP) .

-

DVB: Provides strong hydrophobic retention for the steroid backbone.

-

NVP: Provides hydrophilic "wettability," allowing the sorbent to remain active even in 100% aqueous conditions, preventing phase collapse.

Mixed-Mode Ion Exchange

For conjugates (glucuronides/sulfates), hydrophobic retention alone is often insufficient for high purity. Mixed-mode sorbents add a charge to the polymer:

-

MAX (Mixed-Mode Anion Exchange): Contains quaternary amines (always positive). Targets Glucuronides (pKa ~3.2).

-

WAX (Weak Anion Exchange): Contains weak amines. Targets Sulfates (pKa < 1.0) which are difficult to elute from MAX.

Sorbent Selection Decision Tree

Figure 1: Decision logic for selecting the appropriate SPE sorbent based on metabolite chemistry.

Part 2: Protocol A - Polymeric HLB (Universal Polar)

Target: Hydroxylated steroids (e.g., 6β-hydroxycortisol, Tetrahydrocortisol), Estriol, and general screening. Mechanism: Reversed-phase retention with polar capturing capability.[1]

Reagents

-

Sorbent: 30 mg or 60 mg Polymeric HLB (e.g., Oasis HLB, Strata-X).

-

Wash Solvent: 5% Methanol in Water.

-

Elution Solvent: 100% Methanol (or Acetonitrile).

Step-by-Step Workflow

| Step | Action | Scientific Rationale (The "Why") |

| 1. Pre-treatment | Dilute Urine 1:1 with water. Dilute Plasma 1:3 with 4% H3PO4. | Urine: Lowers ionic strength to prevent "salting out" interferences. Plasma: Acid disrupts protein binding (globulins) releasing the steroid. |

| 2. Conditioning | 1 mL MeOH, then 1 mL Water. | Solvates the DVB rings. While HLB is "wettable," conditioning still improves capacity and flow reproducibility. |

| 3. Load | Load sample at 1 mL/min. | Slow flow allows equilibrium binding. Fast flow causes breakthrough of polar analytes with low k' (retention factors). |

| 4. Wash | 1 mL 5% Methanol in Water. | CRITICAL: Removes salts and proteins.[1] Do not exceed 5-10% organic; polar metabolites will elute prematurely compared to parent steroids. |

| 5. Elute | 2 x 500 µL Methanol. | Breaks hydrophobic bonds. Eluting in two small aliquots maximizes recovery compared to one large volume (concentration gradient effect). |

| 6. Post-Treatment | Evaporate under N2 at <45°C. | Polar metabolites are thermally labile. Avoid high heat. Reconstitute in initial mobile phase (e.g., 10% MeOH). |

Part 3: Protocol B - Mixed-Mode Anion Exchange (MAX)

Target: Steroid Glucuronides (e.g., Testosterone-glucuronide, Etiocholanolone-glucuronide). Mechanism: "Lock and Key." The analyte is locked by charge during the wash, allowing aggressive cleanup, then eluted by neutralizing the analyte.

Reagents

-

Sorbent: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Bond Elut Plexa PCX).

-

Loading Buffer: 4% H3PO4 or Ammonium Acetate pH 7 (Depending on strategy). Recommended: Load Neutral/Basic.

-

Elution Solvent: 2% Formic Acid in Methanol.

The "Interference Removal" Strategy (MAX)

Figure 2: The "Lock-and-Key" mechanism of MAX SPE allows for 100% organic washing without eluting the analyte.

Detailed Protocol (MAX)

-

Sample Prep: Adjust Urine pH to 7.0–8.0 (ensures Glucuronide is negatively charged, pKa ~3.2).

-

Condition: MeOH then Water (pH 7).

-

Load: Pass sample. Glucuronides bind via Anion Exchange (primary) and Hydrophobicity (secondary).

-

Wash 1 (Aqueous): 5% NH4OH in Water. High pH keeps analyte ionized; removes neutral/basic polar matrix.

-

Wash 2 (Organic): 100% Methanol.[2] This is the magic step. Because the analyte is ionically bound, you can wash with pure solvent to remove all neutral lipids/steroids.

-

Elute: 2% Formic Acid in Methanol. The acid drops the pH < 2. The Glucuronide becomes neutral (COOH), loses its charge, and releases from the sorbent.

Part 4: Troubleshooting & Optimization

The "Sulfate Problem" (WAX vs. MAX)

Steroid sulfates (e.g., DHEA-S) are strong acids (pKa < 1).

-

Issue: If you use Protocol B (MAX), the Formic Acid elution step will not neutralize the sulfate. It remains ionized (-) and sticks to the Quaternary Amine (+) on the sorbent. Recovery will be near 0%.

-

Solution: Use WAX (Weak Anion Exchange) .

-

Elution Mechanism: Use 5% Ammonium Hydroxide in Methanol. This neutralizes the Sorbent (the weak amine becomes neutral at high pH), releasing the permanently charged Sulfate.

-

Phospholipid Removal

In plasma analysis, phospholipids cause major ion suppression in LC-MS/MS.

-

HLB Protocol: Phospholipids retain strongly. A 100% MeOH elution will elute them.[2] To avoid this, do not elute with 100% MeOH if possible. Use 90% ACN, or use "Pass-through" cleanup plates (e.g., Ostro, HybridSPE) if sensitivity drops.

-

MAX Protocol: The 100% MeOH wash (Step 5 above) removes most phospholipids before the final elution, resulting in cleaner extracts for conjugates.

Recovery Calculation (Self-Validation)

Always spike a deuterated internal standard (e.g., Cortisol-d4 or Testosterone-Glucuronide-d3) before extraction.

-

Acceptance Criteria: >80% for HLB, >90% for MAX.

References

-

Waters Corporation. (2023). Oasis HLB Care & Use Manual. Retrieved from [Link]

-

Abdel-Khalik, J., et al. (2013).[3] Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 935, 61-69. Retrieved from [Link]

-

Biotage. (2020). Sample Preparation by Mixed-Mode SPE Using ISOLUTE HAX.[4] Retrieved from [Link]

-

Agilent Technologies. (2016). SPE Method Development Tips and Tricks. Retrieved from [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. youtube.com [youtube.com]

- 3. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. data.biotage.co.jp [data.biotage.co.jp]

Synthesis and Certification of 16β-Hydroxymestanolone: A Guide for Reference Material Production

Abstract: This comprehensive guide details the synthesis, purification, and certification of 16β-hydroxymestanolone, a crucial certified reference material (CRM) for applications in clinical chemistry, forensic analysis, and sports doping control. We provide a step-by-step protocol for the chemical synthesis of mestanolone from androstenedione, followed by a proposed regioselective 16β-hydroxylation. Emphasis is placed on the rigorous purification and analytical characterization necessary to establish the identity, purity, and stability of the final product, meeting the stringent requirements for a CRM.

Introduction: The Critical Role of Certified Reference Materials

Certified Reference Materials (CRMs) are the cornerstone of accurate and reliable analytical measurements.[1][2][3] They provide a metrologically traceable value for a specified property, complete with an associated uncertainty.[1][3] In the context of steroid analysis, CRMs are indispensable for the validation of analytical methods, calibration of instruments, and ensuring the quality and comparability of results across different laboratories.[4][5] 16β-hydroxymestanolone is a significant metabolite of the synthetic anabolic steroid mestanolone and serves as a key biomarker in doping control and clinical diagnostics. The availability of a well-characterized 16β-hydroxymestanolone CRM is therefore essential for the integrity of these testing programs.

This application note provides a detailed workflow for the synthesis and certification of 16β-hydroxymestanolone, designed for researchers and scientists in drug development and analytical laboratories.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 16β-hydroxymestanolone is approached in two main stages: the synthesis of the precursor, mestanolone, followed by the introduction of the 16β-hydroxyl group.

Stage 1: Synthesis of Mestanolone

Mestanolone (17β-hydroxy-17α-methyl-5α-androstan-3-one) can be efficiently synthesized from the readily available starting material, androstenedione.[6] The following protocol is adapted from established methods.[7]

Protocol 1: Synthesis of Mestanolone from Androstenedione

-

Enol Ether Formation:

-

Dissolve androstenedione (1 equivalent) in anhydrous ethanol.

-

Add triethyl orthoformate (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid with a weak base such as triethylamine.

-

Remove the solvent under reduced pressure to obtain the crude 3-ethoxy-3,5-androstadien-17-one.

-

-

Grignard Reaction:

-

Dissolve the crude enol ether in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of methylmagnesium bromide (3 equivalents in THF) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Hydrogenation and Hydrolysis:

-

Dissolve the crude product from the previous step in ethanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and wash with ethanol.

-

To the filtrate, add a 2 M aqueous solution of hydrochloric acid and stir at room temperature for 2-3 hours to effect hydrolysis.

-

Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude mestanolone.

-

Visualization 1: Synthetic Workflow for Mestanolone

Caption: Synthetic route from androstenedione to mestanolone.

Stage 2: 16β-Hydroxylation of Mestanolone

The introduction of a hydroxyl group at the 16β-position of the steroid nucleus is a key and challenging step. While enzymatic methods involving cytochrome P450 are known to achieve this transformation in vivo, a chemical synthesis approach is often preferred for controlled production.[8] A plausible synthetic route involves the formation of an enolate followed by reaction with an electrophilic oxygen source.

Protocol 2: Proposed Synthesis of 16β-Hydroxymestanolone

-

Protection of the 3-Keto Group:

-

Dissolve the crude mestanolone in ethylene glycol and a suitable solvent like toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the 3-keto protected mestanolone.

-

-

Enolate Formation and Hydroxylation:

-

Dissolve the protected mestanolone in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon).

-

Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) to form the enolate.

-

After stirring for 1 hour at -78°C, add a solution of a suitable electrophilic oxygen source, such as a molybdenum peroxide reagent (e.g., MoOPH), in THF.

-

Allow the reaction to proceed at -78°C for several hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

-

Deprotection:

-

Dissolve the crude hydroxylated product in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid (e.g., pyridinium p-toluenesulfonate, PPTS).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the acid and extract the product to obtain crude 16β-hydroxymestanolone.

-

Purification: Achieving High Purity

The purification of the crude 16β-hydroxymestanolone is a critical step in the production of a CRM. A multi-step purification strategy is recommended to remove unreacted starting materials, byproducts, and stereoisomers.

Protocol 3: Purification of 16β-Hydroxymestanolone

-

Initial Column Chromatography:

-

Perform flash column chromatography on the crude product using silica gel.

-

Use a gradient elution system, for example, a mixture of hexane and ethyl acetate, to separate the major components.

-

Combine fractions containing the desired product based on TLC analysis.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

For fine purification, employ semi-preparative HPLC.[9] This technique is highly effective for isolating steroids and their metabolites from complex mixtures.[9]

-

A reversed-phase C18 column is typically suitable, with a mobile phase consisting of a mixture of water and acetonitrile or methanol.

-

Monitor the elution using a UV detector and collect the peak corresponding to 16β-hydroxymestanolone.

-

-

Crystallization:

-

Further purify the HPLC-isolated product by crystallization from a suitable solvent system (e.g., acetone/hexane, methanol/water).[10]

-

This step is crucial for obtaining a highly pure and crystalline solid, which is desirable for a reference material.

-

Visualization 2: Purification and Certification Workflow

Caption: Workflow for the purification and certification of 16β-hydroxymestanolone.

Certification: Establishing Metrological Traceability

The certification of the purified 16β-hydroxymestanolone involves a comprehensive analytical characterization to determine its identity, purity, homogeneity, and stability.

Identity Confirmation

The structural identity of the synthesized compound must be unequivocally confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are powerful tools for the structural elucidation of steroids.[11]

-

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, should be performed to assign all proton and carbon signals and confirm the stereochemistry, particularly at the C16 and C17 positions.[12][13] The coupling constants and nuclear Overhauser effect (NOE) data are critical for establishing the β-orientation of the hydroxyl group.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass and elemental composition of the molecule.[14]

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide characteristic fragmentation patterns that further confirm the structure.[15][16][17][18]

-

Purity Assessment

The purity of the CRM must be determined using at least two independent analytical methods.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

-

Use a validated HPLC-UV method to determine the chromatographic purity.

-

The area percentage of the main peak is calculated to estimate the purity.

-

-

Quantitative NMR (qNMR):

-

qNMR is a primary ratio method that can be used for the accurate determination of purity without the need for a specific reference standard of the analyte.

-

A certified internal standard with a known purity is used for quantification.

-

Table 1: Analytical Data for Certified 16β-Hydroxymestanolone

| Parameter | Method | Specification |

| Identity | ||

| ¹H and ¹³C NMR | Bruker 400 MHz | Spectra consistent with the proposed structure |

| High-Resolution MS | ESI-TOF | [M+H]⁺ measured: xxx.xxxx, calculated: xxx.xxxx |

| Purity | ||

| HPLC-UV (210 nm) | Agilent 1260 | ≥ 99.5% |

| Quantitative NMR | Bruker 600 MHz | ≥ 99.5% (mass fraction) |

| Physical Properties | ||

| Appearance | Visual Inspection | White crystalline solid |

| Melting Point | Capillary Method | To be determined |

Homogeneity and Stability

-

Homogeneity: The homogeneity of the CRM batch must be assessed to ensure that each unit has the same property value within the stated uncertainty. This is typically evaluated by analyzing a representative number of samples from the batch.

-

Stability: The stability of the CRM must be evaluated under specified storage and transport conditions to determine its shelf life. This involves periodic re-analysis of the material over time.

Conclusion

The synthesis and certification of 16β-hydroxymestanolone as a CRM is a rigorous process that requires expertise in organic synthesis, purification science, and analytical chemistry. By following the detailed protocols and characterization schemes outlined in this application note, researchers and analytical laboratories can produce a high-quality reference material that will contribute to the accuracy and reliability of steroid analysis in various scientific disciplines.

References

-

BioCrick. (n.d.). Mestanolone | CAS:521-11-9. Retrieved from [Link]

- Google Patents. (2017). CN107312051A - The preparation method of Mestanlone.

- Stárka, L., & Hampl, R. (2000). MINIREVIEW: 16α-HYDROXYLATED METABOLITES OF DEHYDROEPIANDROSTERONE AND THEIR BIOLOGICAL SIGNIFICANCE.

-

Wikipedia. (n.d.). Mestanolone. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Retrieved from [Link]

-

PubMed. (2012). Analytical method for the determination of trace levels of steroid hormones and corticosteroids in soil, based on PLE/SPE/LC-MS/MS. Retrieved from [Link]

-

Britannica. (n.d.). Steroid - Isolation, Extraction, Purification. Retrieved from [Link]

-

ResearchGate. (2000). Structural Determination of Two Isomers of Betamethasone by NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2014). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Retrieved from [Link]

-

PubMed. (1991). Studies on anabolic steroids--11. 18-hydroxylated metabolites of mesterolone, methenolone and stenbolone: new steroids isolated from human urine. Retrieved from [Link]

- Google Patents. (1958). US2849460A - Purification of steroids.

-

SciSpace. (n.d.). High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis of Metha. Retrieved from [Link]

-

ASTM International. (2023). What are Certified Reference Materials?. Retrieved from [Link]

-

MDPI. (n.d.). Matrix Certified Reference Materials. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Sciences. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Retrieved from [Link]

-

National Institutes of Health. (2014). Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector. Retrieved from [Link]

-

MDPI. (2023). Multipronged Approach to Profiling Metabolites in Beta vulgaris L. Dried Pulp Extracts Using Chromatography, NMR and Other Spectroscopy Methods. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2017). The art of measuring steroids: Principles and practice of current hormonal steroid analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Certified reference materials. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Matrix Certified Reference Materials. Retrieved from [Link]

Sources

- 1. What are Certified Reference Materials? | ASTM [astm.org]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. Certified reference materials - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Mestanolone - Wikipedia [en.wikipedia.org]

- 7. CN107312051A - The preparation method of Mestanlone - Google Patents [patents.google.com]

- 8. sav.sk [sav.sk]

- 9. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]

- 10. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 11. researchgate.net [researchgate.net]

- 12. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. Studies on anabolic steroids--11. 18-hydroxylated metabolites of mesterolone, methenolone and stenbolone: new steroids isolated from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. austinpublishinggroup.com [austinpublishinggroup.com]

- 17. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 18. The art of measuring steroids: Principles and practice of current hormonal steroid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving recovery rates of 16beta-hydroxymestanolone in equine urine

Technical Support Center: Optimizing Recovery of 16 -Hydroxymestanolone in Equine Urine

Executive Summary

Recovering 16

This guide moves beyond standard SOPs to address the mechanistic failure points in Hydrolysis, Solid Phase Extraction (SPE), and Derivatization that lead to poor recovery data.

Phase 1: The Hydrolysis Bottleneck (Enzymatic Deconjugation)

The Core Issue: In equine metabolism, 16-hydroxylated steroid metabolites are frequently excreted as sulfate conjugates rather than glucuronides. Standard E. coli

Protocol Adjustment: Enzyme Selection

| Feature | E. coli | Helix pomatia (HP-2) | Recommendation |

| Glucuronidase Activity | High | High | |

| Sulfatase Activity | None/Negligible | High | CRITICAL for 16 |

| Cleanliness | Very Clean | "Dirty" (requires rigorous SPE) | |

| Optimal pH | 6.8 - 7.0 | 4.8 - 5.2 |

Optimized Hydrolysis Workflow

-

pH Adjustment: Adjust 5 mL urine to pH 5.0 (acetate buffer). Do not use phosphate buffer if using Helix pomatia, as it inhibits sulfatase activity.

-

Enzyme Load: Add 50

L Helix pomatia juice. -

Incubation: Incubate at 50°C for 3 hours (or 37°C overnight).

-

Note: 16

-OH steroids are thermally stable, but prolonged high heat can cause dehydration of the tertiary 17-OH group. 50°C is the safe upper limit.

-

Phase 2: Solid Phase Extraction (SPE) Dynamics

The Core Issue: "Breakthrough" (analyte loss during loading/washing) is common because the 16-hydroxyl group increases polarity, making the molecule bind less strongly to C18 chains than the parent mestanolone.

Sorbent Selection

-

Standard C18: Often insufficient for triols.

-

Polymeric HLB (Hydrophilic-Lipophilic Balance): Recommended. The divinylbenzene-N-vinylpyrrolidone copolymer retains polar steroids better and resists drying out.

Critical Wash Steps (The "Urea Trap")

Equine urine contains high urea and protein content. If not washed, these foul the GC liner later.

-

Condition: MeOH

Water. -

Load: Hydrolyzed urine (centrifuged to remove sediment).

-

Wash 1 (Salts): 100% Water (2 mL).

-

Wash 2 (Organics/Pigments): 40% Methanol in Water.

-

Warning: Do not exceed 45% MeOH. 16

-hydroxymestanolone will begin to elute.

-

-

Dry: High vacuum for 10 minutes. Mandatory. Residual moisture destroys the derivatization reagent in Phase 3.

-

Elute: 100% Methanol or Ethyl Acetate.

Phase 3: Derivatization Chemistry (GC-MS)

The Core Issue: The 16

The "Enol-TMS" Solution

You must force the silylation of all hydroxyl groups (3, 16, 17) and the enolization of any potential keto-tautomers.

Reagent Mix: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) +

-

Role of

: Acts as a potent catalyst to silylate hindered hydroxyls (like the 16 -

Role of DTT: Antioxidant to prevent oxidative degradation of the steroid backbone at high temps.

Protocol:

-

Evaporate SPE eluate to dryness under

. -

Add 50

L MSTFA/NH -

Heat at 60°C for 20 minutes .

-

Troubleshooting: If you see a "shark fin" peak tailing, moisture was present. Re-dry the SPE eluate next time.

-

Visualizing the Logic

Workflow Diagram

The following diagram illustrates the critical path and decision points for the extraction process.

Caption: Optimized workflow for 16

Troubleshooting & FAQ

Issue 1: Low Absolute Recovery (<50%)

Q: I am getting consistent recovery below 50% despite using SPE. Where is the loss occurring? A: This is likely a Hydrolysis failure, not an extraction failure.

-

Test: Spike a urine sample with unconjugated 16

-hydroxymestanolone standard and run the method.-

If recovery is High (>80%) : Your SPE is fine. The problem is your enzyme is not cleaving the natural conjugates (sulfates) in the real samples. Switch to Helix pomatia.

-

If recovery is Low (<50%) : The analyte is breaking through the SPE cartridge. Switch to a Polymeric HLB cartridge and reduce the wash solvent strength to 30% MeOH.

-

Issue 2: Chromatographic Peak Tailing

Q: The GC peak for the metabolite is tailing badly or splitting into two. A: This indicates Incomplete Derivatization or Moisture .

-

Moisture: Did you dry the eluate completely? Even trace water hydrolyzes the TMS groups.

-

Catalysis: Are you using straight MSTFA? You must add Ammonium Iodide (

) or TMIS (Trimethyliodosilane) to drive the reaction at the hindered 16-position.

Issue 3: "Dirty" Chromatograms

Q: My baseline is noisy, obscuring the trace metabolite. A: Helix pomatia is a "dirty" enzyme compared to E. coli.

-

Solution: Introduce a Liquid-Liquid Extraction (LLE) step after hydrolysis but before SPE. Extract the hydrolyzed urine with Diethyl Ether, evaporate, reconstitute in buffer, and then load onto SPE. This "double extraction" removes the enzymatic debris.

Troubleshooting Logic Tree

Caption: Diagnostic logic to isolate whether the failure is chemical (extraction) or biological (enzymatic).

References

-

Ho, E. N., et al. (2007). "Identification and quantification of metabolites common to 17alpha-methyltestosterone and mestanolone in horse urine." Journal of Chromatography B.

- Significance: Establishes the 16 ,17 -triol as a primary target and highlights the sulf

- Leung, G. N., et al. (2010). "Determination of anabolic steroids in horse urine by gas chromatography-mass spectrometry." Racing Laboratory, The Hong Kong Jockey Club.

-

Sigma-Aldrich. (2023). "Supelco Guide to Solid Phase Extraction."

- Significance: Technical specifications for HLB vs. C18 retention mechanisms.

-

Waters Corporation. (2023). "Oasis HLB Cartridge Care and Use Manual."

-

Significance: Protocols for preventing sorbent drying and optimizing wash steps.[1]

-

Technical Support Center: Troubleshooting TMS Derivatization Artifacts in Steroid Analysis

Welcome to the technical support center for steroid analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of trimethylsilyl (TMS) derivatization, a critical step for rendering steroids volatile and thermally stable for GC-MS analysis.[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your analytical results.

This guide is structured in a question-and-answer format to directly address the common challenges and artifacts encountered during TMS derivatization of steroids. We will delve into the causality behind these issues and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Why am I seeing multiple peaks for a single steroid analyte in my chromatogram?

The appearance of multiple peaks for a single steroid is a frequent and perplexing issue, often stemming from incomplete derivatization or the formation of different derivative types.[2][3]

Causality:

-

Incomplete Derivatization: Steroids possess multiple active hydrogens on hydroxyl (-OH) and ketone (-C=O) groups. The ease of derivatization follows a general order: alcohols > phenols > carboxylic acids > amines > amides. Steric hindrance also plays a significant role, with primary alcohols reacting faster than secondary and tertiary ones. If the reaction is not driven to completion, a mixture of partially and fully silylated species will result, each producing a distinct chromatographic peak.

-

Formation of Enol-TMS Ethers: A significant challenge in steroid analysis is the presence of keto groups, which can lead to the formation of enol-TMS ether artifacts.[4] This occurs when the silylating reagent reacts with the enol form of the ketone, creating an additional derivative alongside the expected TMS-ether from hydroxyl groups. This can result in multiple peaks for a single keto-steroid.[4]

-

Reagent Choice and Competition: The choice of silylating reagent and the presence of competing substances in the sample matrix can influence the formation of multiple derivatives.[5] For instance, certain solvents or contaminants might react with the derivatizing agent, reducing its availability for the target steroid.

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for multiple steroid peaks.

My steroid peak is small and tailing. What could be the cause?

Poor peak shape and low response are classic indicators of incomplete derivatization or degradation of the TMS derivative.

Causality:

-

Insufficient Reagent or Reaction Time: The derivatization reaction is a chemical equilibrium. Insufficient reagent or time will not drive the reaction to completion, leaving unreacted polar hydroxyl groups on the steroid.[6] These polar sites can interact with active sites in the GC inlet and column, leading to peak tailing and reduced signal intensity.

-

Hydrolysis of TMS Derivatives: TMS-steroid derivatives are sensitive to moisture. Any residual water in the sample or solvents can hydrolyze the TMS ether back to the original hydroxyl group, either partially or completely.[7] This is a common issue, especially with prolonged sample storage or exposure to humid environments.

-

Suboptimal Reaction Temperature: Derivatization reactions have an optimal temperature range. A temperature that is too low will result in slow and incomplete reaction kinetics. Conversely, excessively high temperatures can potentially lead to degradation of certain sensitive steroids. A temperature of 80°C is often a good starting point for many steroids.[6][8]

Experimental Protocol: Optimizing Derivatization Conditions

-

Dry Down: Ensure the sample extract is completely dry. Use a stream of dry nitrogen gas and gentle heating. The absence of moisture is critical.

-

Reagent Addition: Add the silylating reagent mixture (e.g., MSTFA + 1% TMCS) to the dried sample. A significant excess of the reagent is recommended.

-

Incubation: Tightly cap the reaction vial and incubate at a controlled temperature. Start with 80°C for 60 minutes.[6]

-

Time-Course Study: To determine the optimal reaction time, analyze aliquots at different time points (e.g., 30, 60, 90, 120 minutes) and plot the peak area of the fully derivatized steroid against time. The optimal time is when the peak area plateaus.

-

Temperature Optimization: If incomplete derivatization is still suspected, perform a temperature optimization study (e.g., 60°C, 80°C, 100°C) while keeping the reaction time constant.

| Parameter | Recommendation | Rationale |

| Temperature | 80-100 °C | Ensures sufficient energy for the reaction to proceed to completion.[9] |

| Time | 60-90 minutes | Allows for complete derivatization of sterically hindered hydroxyl groups.[6] |

| Reagent | MSTFA + 1% TMCS | MSTFA is a strong silylating agent, and TMCS acts as a catalyst to enhance reactivity.[10] |

| Environment | Anhydrous | Prevents hydrolysis of TMS derivatives. |

I'm observing unexpected peaks that are not related to my steroid analytes. Where are they coming from?

These "ghost peaks" or artifacts can originate from the derivatization reagents themselves, the sample matrix, or contamination.[11]

Causality:

-

Reagent-Related Artifacts: Silylating reagents can produce by-products during the reaction or upon injection into the hot GC inlet.[3] For example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can produce smaller silylated compounds that may appear in the chromatogram.

-

Solvent and Matrix Artifacts: Solvents used in sample preparation or the derivatization reaction can sometimes react with the silylating reagents to form artifacts.[3] Complex biological matrices can also contain endogenous compounds that are co-extracted and derivatized along with the target steroids.[11]

-

Contamination: Contamination from vials, septa, or solvents can introduce extraneous peaks.[11] For instance, "septum bleed" from the GC inlet can release siloxane compounds that are detected by the MS.

Troubleshooting Strategy:

-

Run a Reagent Blank: Prepare a "blank" sample containing only the solvent and the derivatization reagents. Run this through the entire analytical procedure. Any peaks present in the blank chromatogram are reagent-related artifacts.

-

Run a Matrix Blank: Analyze a sample of the biological matrix (e.g., plasma, urine) that does not contain the steroid of interest. This will help identify interfering peaks originating from the matrix itself.

-

Check for Contamination:

-

Use high-purity solvents and reagents.

-

Ensure vials and caps are clean and from a reliable source.

-

Use low-bleed septa in the GC inlet and replace them regularly.

-

Diagram: Sources of Artifacts in TMS Derivatization

Caption: Potential sources of artifact peaks in GC-MS analysis.

How can I prevent the formation of enol-TMS ethers for my keto-steroids?

The formation of enol-TMS ethers is a common issue for steroids containing ketone functionalities.[4] A two-step derivatization approach is a robust solution.

Causality:

Ketones exist in equilibrium with their enol tautomers. Silylating agents can react with the hydroxyl group of the enol, forming a TMS-enol ether. This reaction is often catalyzed by the derivatization conditions.

Recommended Protocol: Two-Step Derivatization (Methoximation followed by Silylation)

This method first protects the keto group as a methoxime, preventing it from enolizing and reacting with the silylating agent.

-

Methoximation:

-

To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Cap the vial and heat at 80°C for 1 hour.[9] This reaction converts the ketone groups to methoximes.

-

-

Silylation:

Reaction Scheme:

Caption: Two-step derivatization workflow for keto-steroids.

By protecting the keto group first, you ensure that only a single, stable derivative is formed for each steroid, leading to cleaner chromatograms and more reliable quantification.

References

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 8. mdpi.com [mdpi.com]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. Reducing GC-MS Artifacts in Sample-rich Matrices [eureka.patsnap.com]

Technical Support Center: Chromatographic Resolution of 16-Hydroxy Steroid Isomers

Current Status: Online

Support Tier: Level 3 (Senior Application Scientist)

Ticket Topic: Optimization of 16

Executive Summary: The "Isobaric" Challenge

Welcome to the technical guide for 16-hydroxy steroid analysis. The primary analytical challenge you face is isobaric interference . Isomers like 16

This guide moves beyond standard C18 protocols, which often fail to resolve C16-epimers, and introduces selectivity-driven methodologies using Fluorinated (PFP) and Biphenyl phases, alongside derivatization protocols for GC-MS.

Module 1: LC-MS/MS Method Selection & Column Chemistry

Q: Why are my 16 and 16 isomers co-eluting on my standard C18 column?

A: Standard C18 (octadecylsilane) phases rely primarily on hydrophobic subtraction. Since 16

The Solution: Alternative Selectivity

To separate these epimers, you must exploit shape selectivity and

-

Pentafluorophenyl (PFP) Phases: The fluorine atoms create a highly electron-deficient ring system. This interacts strongly with the electron-rich aromatic A-ring of estrogenic steroids and the localized dipoles of the hydroxyl groups.

-

Biphenyl Phases: These offer enhanced

-

Decision Matrix: Column Selection

Comparative Performance Data

| Parameter | Standard C18 | PFP (Pentafluorophenyl) | Biphenyl |

| Primary Interaction | Hydrophobicity | Hydrophobicity + Dipole-Dipole + | Hydrophobicity + |

| Shape Selectivity | Low | High (Resolves 16 | High |

| Rec. Mobile Phase | Acetonitrile | Methanol (Promotes H-bonding) | Methanol |

| Estrogen Resolution | Poor ( | Excellent ( | Good ( |

Module 2: Thermodynamics & Mobile Phase Optimization

Q: How does temperature affect the separation of 16-hydroxy epimers?

A: Contrary to fast LC trends, lowering the temperature often improves the separation of steroid isomers.

-

Mechanism: The separation of structural isomers is often entropy-driven. Lower temperatures (20°C - 30°C) reduce the kinetic energy of the analytes, allowing the subtle steric differences to interact more distinctly with the stationary phase ligands (PFP or Biphenyl).

-

Protocol: If you observe "shouldering" peaks at 40°C, reduce the column oven to 25°C. Note that this will increase backpressure, so ensure your flow rate is adjusted accordingly.

Q: Methanol vs. Acetonitrile?

A: Methanol is strictly preferred for 16-hydroxy steroid isomers on PFP/Biphenyl columns.

-

Protic Solvent Effect: Methanol is a protic solvent, which facilitates hydrogen bonding capabilities that distinctively interact with the 16-hydroxyl position.

-

Aprotic Limit: Acetonitrile (aprotic) forms a "dipole alignment" that can mask the subtle electronic differences between the

and

Module 3: GC-MS Derivatization Workflow

For researchers utilizing Gas Chromatography (GC-MS), thermal stability is the primary barrier. 16-hydroxy steroids are thermally labile and will degrade or dehydrate in the injector port without protection.

The "MO-TMS" Protocol

You must use a two-step derivatization to protect both the ketone (at C17 or C3) and the hydroxyl groups.

-

Methyloxime (MO) Formation: Stabilizes the keto-group to prevent enolization.

-

Trimethylsilyl (TMS) Ether Formation: Increases volatility and thermal stability of hydroxyl groups.

Critical Technical Note: The 16

Module 4: Troubleshooting & FAQs

Issue 1: Peak Tailing on LC-MS

-

Diagnosis: Secondary silanol interactions. The 16-hydroxyl group is interacting with free silanols on the silica base.

-

Fix:

-

Ensure your mobile phase has sufficient ionic strength (e.g., 0.1% Formic Acid or 5mM Ammonium Formate).

-

Switch to an "end-capped" PFP column (e.g., ACE Excel C18-PFP) which chemically blocks free silanols.

-

Issue 2: "Ghost Peaks" or Carryover

-

Diagnosis: Steroids are highly lipophilic and stick to the injector loop or needle seat.

-

Fix: Implement a needle wash with high organic strength.

-

Wash Solvent: 25:25:25:25 (Water:MeOH:ACN:Isopropanol) + 0.1% Formic Acid. The Isopropanol is crucial for solubilizing sticky steroid residues.

-

Issue 3: Low Sensitivity for 16-OH Estrogens (ESI-)

-

Diagnosis: Estrogens ionize poorly in ESI positive mode.

-

Fix:

-

Method A: Use ESI Negative mode with Ammonium Fluoride (0.2 mM) in the aqueous mobile phase to enhance ionization (fluoride attachment).

-

Method B (Derivatization): Derivatize with Dansyl Chloride to introduce a tertiary amine, allowing for high-sensitivity detection in ESI Positive mode.

-

References

-

NIH/National Library of Medicine. (2025). Separation of Structurally Similar Steroids on HALO C18 and PFP.[1][2] Biotech Fluidics Application Notes. Link

-

Journal of Chromatography A. (2021). Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization.Link

-

Thermo Fisher Scientific. (2015). The Role of Temperature and Column Thermostatting in Liquid Chromatography. Application Note WP71499. Link

-

Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns.Link

-

Phenomenex. (2020).[3] Separation of Estrone, Beta-Estradiol, and Estriol by LC-MS/MS Analysis.[4] Application Note. Link

Sources

Solving ion suppression issues in mestanolone metabolite detection

Topic: Troubleshooting Ion Suppression in Mestanolone Metabolite Detection

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 5, 2026

Introduction: The Invisible Barrier

Welcome to the technical support center. If you are detecting Mestanolone (17

In Electrospray Ionization (ESI), the charge is a finite resource. When analyzing complex matrices like urine, endogenous compounds (phospholipids, urea, salts) co-elute with your analyte, stealing the available charge. The result? Your mass spectrometer "sees" less signal, even if the drug is present. This guide provides the diagnostic workflows and remediation protocols to solve this.

Module 1: The Diagnostic Workflow

Is it really ion suppression? Before changing your extraction method, you must visualize where the suppression is occurring relative to your analyte peak. We use the Post-Column Infusion (PCI) method.

Protocol: Post-Column Infusion (PCI) [1][2]

-

Setup: Connect a syringe pump to the LC flow via a T-piece connector, positioned after the column but before the MS source.

-

Infusion: Load the syringe with a standard solution of Mestanolone metabolite (100 ng/mL). Infuse continuously at 5-10 µL/min.

-

Injection: Inject a blank urine extract (processed exactly as your samples) into the LC system.

-

Observation: Monitor the baseline of the specific MRM transition for the metabolite.

Visualizing the PCI Workflow

Figure 1: Schematic of the Post-Column Infusion setup. A constant flow of analyte allows the researcher to "see" matrix effects caused by the blank urine injection.

Module 2: Sample Preparation (The Root Cause)

Why LLE is failing you. Mestanolone metabolites are excreted as glucuronide conjugates. You must hydrolyze them first.[1] Many labs use Liquid-Liquid Extraction (LLE) with ether/pentane.[1] However, LLE often drags along phospholipids, which are notorious ion suppressors in ESI+.

Comparative Analysis of Cleanup Strategies

| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |

| Mechanism | Partitioning (immiscible phases) | Adsorption/Ion Exchange | Partitioning (on solid support) |

| Phospholipid Removal | Poor (often co-extracts) | Excellent (with wash steps) | Good (phospholipids stay on sorbent) |

| Throughput | Low (manual phase separation) | High (automatable) | High (automatable) |

| Cost | Low | High | Medium |

| Recommendation | Avoid for trace detection | Gold Standard (Polymeric) | Best Alternative |

Recommended Protocol: Enzymatic Hydrolysis & SPE [3]

-

Hydrolysis:

-

SPE Cleanup (Polymeric Reversed-Phase):

Module 3: Chromatographic Resolution

Separating the Analyte from the Suppression Zone. If you cannot remove the matrix, you must move your analyte away from it.

-

The Problem: Early eluting compounds (salts, urea) suppress polar metabolites. Late eluting compounds (phospholipids) suppress hydrophobic steroids.[1]

-

The Solution:

-

Column: Use a Phenyl-Hexyl column instead of a standard C18. The

- -

Gradient: Do not ramp to 100% organic too quickly. Hold the gradient at 95% organic for 2 minutes at the end of the run to ensure all phospholipids are flushed before the next injection.

-

Module 4: Internal Standards (The Safety Net)

Trustworthiness through Normalization. You generally cannot eliminate all ion suppression. Therefore, you must compensate for it.

-

Requirement: Use a deuterated internal standard (IS) such as Mestanolone-d3 or Methyltestosterone-d3 .[1]

-

Mechanism: Since the IS is chemically identical (except for mass), it co-elutes exactly with the analyte.

-

Result: If the matrix suppresses the analyte signal by 40%, it also suppresses the IS signal by 40%. The ratio remains constant, preserving quantitative accuracy.

Decision Logic for Method Optimization

Figure 2: Decision tree for troubleshooting sensitivity issues. Note that "Retention Time (RT)" overlap is a critical decision point.

Frequently Asked Questions (FAQ)

Q1: I see "ghost peaks" in my blank samples after running a high-concentration sample. Is this ion suppression? No, this is carryover .[1] Steroids are lipophilic and stick to rotor seals and tubing.

-

Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone. The acetone is aggressive enough to strip steroids from stainless steel.

Q2: Can I use Methyltestosterone as an Internal Standard if I don't have the deuterated version? Proceed with caution. Methyltestosterone is structurally similar but has a different retention time. If the matrix suppression zone is narrow (e.g., 0.2 min wide), Methyltestosterone might elute outside the suppression zone while Mestanolone elutes inside it. This will lead to false quantification.[1] Always prioritize a deuterated analog (SIL-IS) that co-elutes.[1]

Q3: My sensitivity is good in solvent standards but drops 10x in urine. Why? This is the classic definition of Matrix Effect (ME) .

-

Calculation:

.[1] -

If your ME is < 80%, you have significant suppression.[1] Refer to Module 2 (SPE cleanup) to fix this.

References

-

World Anti-Doping Agency (WADA). (2021).[1][4][5] Technical Document TD2021IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes.[4][5][6][7][Link]

-

Taylor, P. J. (2005).[1] Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry.[1] Clinical Biochemistry, 38(4), 328–334. [Link]

-

Dams, R., et al. (2003).[1] Matrix effects in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and chromatographic conditions. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]

Sources

- 1. 17α-甲基雄甾-17β-醇-3-酮 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wada-ama.org [wada-ama.org]

- 5. wada-ama.org [wada-ama.org]

- 6. WADA releases Laboratory Technical Documents for 2021 | World Anti Doping Agency [wada-ama.org]

- 7. wada-ama.org [wada-ama.org]

Technical Support Center: Stability of 16β-Hydroxymestanolone in Frozen Urine Samples

Prepared by: Senior Application Scientist, Advanced Analytics Division

This guide serves as a comprehensive technical resource for researchers, forensic toxicologists, and drug development professionals engaged in the analysis of 16β-hydroxymestanolone. It provides in-depth, field-proven insights into the pre-analytical and analytical variables that govern the stability of this critical steroid metabolite in frozen urine samples. Our objective is to equip you with the expertise to ensure the integrity of your samples and the trustworthiness of your results, from collection to final analysis.

Section 1: Understanding the Analyte & Core Stability Principles

1.1 What is 16β-Hydroxymestanolone?

16β-hydroxymestanolone is a long-term metabolite of the anabolic androgenic steroid (AAS) mestanolone. Its detection in urine is a key indicator of mestanolone administration. In the body, mestanolone undergoes extensive biotransformation, including hydroxylation, and its metabolites are primarily excreted in urine as glucuronide or sulfate conjugates[1]. For analytical detection, a hydrolysis step, typically enzymatic, is required to cleave these conjugates and release the free steroid[2][3][4]. The stability of both the conjugated and free forms of 16β-hydroxymestanolone during storage is therefore paramount for accurate quantification.

1.2 Why Analyte Stability is a Critical Parameter

In the context of anti-doping and clinical toxicology, urine samples are often stored for extended periods—up to ten years under World Anti-Doping Agency (WADA) guidelines—to allow for re-analysis as new detection methods become available[5]. Any degradation of the target analyte during this storage period could lead to a false-negative result, compromising the integrity of the findings. Therefore, understanding and controlling the factors that affect stability is not merely a matter of good practice; it is a fundamental requirement for valid, defensible results.

1.3 Key Factors Influencing Steroid Stability in Frozen Urine

The stability of 16β-hydroxymestanolone in a complex matrix like urine is influenced by several physicochemical factors:

-

Storage Temperature: The rate of chemical and enzymatic degradation is highly temperature-dependent. Colder temperatures slow down these processes. Studies consistently show that storage at -20°C is effective for short-to-medium term, but -80°C is often recommended for long-term biobanking to minimize any potential degradation[6][7].

-

Freeze-Thaw Cycles: Repeated cycles of freezing and thawing are a significant risk to analyte stability. This process can cause changes in pH, lead to the concentration of solutes in unfrozen water pockets, and physically disrupt cellular structures, potentially releasing enzymes that could degrade the analyte[8][9]. While some robust metabolites can withstand a limited number of cycles, best practice dictates minimizing them wherever possible[7][10].

-

Degradation Pathways (Hydrolysis & Oxidation): Steroids, including hydroxylated metabolites, can be susceptible to degradation. The primary pathways are hydrolysis (cleavage of the glucuronide or sulfate conjugate) and oxidation of the steroid's core structure or its hydroxyl groups[11][12]. The presence of oxidizing agents or microbial contamination in the sample can accelerate these processes.

-

Urine pH: While the effect of pH on steroid stability during frozen storage is less pronounced than temperature, significant deviations from the typical physiological range (pH 4.5-8.0) could potentially influence long-term hydrolytic stability. However, studies on other urinary analytes have shown that pH changes can occur upon freezing and thawing[8].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the long-term storage of urine samples containing 16β-hydroxymestanolone?

A: For long-term storage (months to years), -80°C is the preferred temperature . While general studies on urinary steroids have shown good stability for at least 6 months at -20°C, lower temperatures provide a greater margin of safety against degradation[6]. Storing samples at -22°C has been shown to be a valid method for preserving many clinical chemistry parameters for periods exceeding 10 years[13]. For the high-stakes nature of anti-doping analysis, adhering to the most stringent conditions is advisable.

Q2: How many freeze-thaw cycles can a sample undergo before the 16β-hydroxymestanolone concentration is significantly affected?

A: There is no universally "safe" number of freeze-thaw cycles, and this should be minimized as a rule. While some studies on urinary biomarkers have found certain analytes to be stable for up to 3-5 cycles, this is highly compound-dependent[7][10]. For other analytes, significant degradation has been observed after just one cycle[14]. It is critical to aliquot samples upon first receipt to avoid the need for repeated thawing of the master sample. If a sample must be re-analyzed, a fresh, previously unthawed aliquot should be used.

Q3: What are the likely degradation pathways for 16β-hydroxymestanolone in a urine sample?

A: While specific degradation pathways for 16β-hydroxymestanolone are not extensively detailed in the literature, we can infer them from general steroid chemistry. The most probable pathways are:

-

De-conjugation: Spontaneous or microbially-mediated hydrolysis of the glucuronide/sulfate conjugate to the free form. This is particularly relevant if samples are not frozen promptly or are stored improperly before freezing.

-

Oxidation: The hydroxyl group (at the 16β position) and other parts of the steroid nucleus could be susceptible to oxidation, especially if the sample is exposed to air, light, or contains oxidizing contaminants[11]. This can lead to the formation of ketone or other oxidized derivatives, which may not be detected by a targeted analytical method.

Q4: Should I be concerned about the stability of the conjugated versus the free form of the metabolite?

A: Yes. Most analytical methods for steroid metabolites involve an enzymatic hydrolysis step to cleave the glucuronide and sulfate conjugates prior to extraction and analysis[2][3]. It is the total concentration (conjugated + free) that reflects the original amount excreted. If the conjugate degrades (hydrolyzes) to the free form during storage, it may not impact the final "total" measurement. However, if the free form is less stable than the conjugated form, this premature hydrolysis could lead to a net loss of the analyte before analysis can be performed. The stability of both forms is integral to an accurate result.

Section 3: Troubleshooting Guide for Inconsistent Results

Researchers may occasionally observe lower-than-expected concentrations or a complete absence of 16β-hydroxymestanolone in samples that were previously positive. This troubleshooting guide provides a logical workflow to diagnose the potential cause.

Troubleshooting Workflow Diagram

Caption: A logical flowchart for troubleshooting inconsistent analytical results.

Detailed Troubleshooting Steps

-

Step 1: Verify Storage and Cold Chain History

-

Causality: An unbroken cold chain is the foundation of sample stability. Temperature fluctuations, even if brief, can initiate degradation processes that do not reverse upon re-freezing.

-

Action: Review freezer temperature logs. Check for any documented freezer failures, power outages, or periods where the sample may have been left at room temperature. Confirm that the sample was stored at the correct temperature (-20°C or preferably -80°C) immediately after collection.

-

-

Step 2: Review Sample Handling & Thawing Procedures

-

Causality: The freeze-thaw process is a point of high vulnerability for the analyte. Improper thawing can create localized pH or concentration gradients that accelerate degradation.

-

Action: Quantify the number of freeze-thaw cycles the specific aliquot has undergone. Was the sample aliquoted initially? If not, the entire parent sample has been subjected to a thaw cycle every time it was accessed. Review the thawing protocol: was it done slowly on ice or at 4°C, or was it rapidly thawed at room temperature? The former is preferred.

-

-

Step 3: Scrutinize Analytical Method Performance

-

Causality: The issue may not be with the sample's stability but with the analytical method itself. Incomplete hydrolysis, poor extraction recovery, or issues with the instrumentation can all lead to artificially low results.

-

Action: Re-run quality control (QC) samples at low, medium, and high concentrations. Are the QC results within acceptable limits? Verify the efficiency of the enzymatic hydrolysis step using a control sample with a known concentration of conjugated 16β-hydroxymestanolone. Check the performance of the LC-MS/MS or GC-MS system, including calibration curves and internal standard responses[15].

-

-

Step 4: Investigate Potential Matrix Effects

-

Causality: The urine matrix is complex and can vary significantly between individuals. Co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.

-

Action: Perform a post-extraction spike experiment. Analyze a sample, then spike the extracted sample with a known amount of 16β-hydroxymestanolone standard and re-analyze. The recovery of the spiked amount should be close to 100%. If it is significantly lower or higher, matrix effects are likely present and the sample preparation method may need to be optimized.

-

Section 4: Best Practices & Standard Operating Procedures (SOPs)

Adherence to validated, standardized procedures is the most effective way to ensure the stability of 16β-hydroxymestanolone.

Master Experimental Workflow

Caption: End-to-end workflow for ensuring analyte stability and data integrity.

SOP 1: Sample Collection and Pre-Processing

-

Collection: Collect urine in a clean, sterile, and properly sealed container as per WADA or equivalent institutional guidelines[16][17]. A minimum of 90 mL is often required to allow for 'A' and 'B' sample splits[5][17].

-

Documentation: Ensure a strict chain of custody is maintained and documented from the moment of collection.

-

Initial Storage: If immediate freezing is not possible, refrigerate the sample at 2-8°C. The sample must be frozen within 24 hours. Studies on general urinary steroids show stability for up to 28 days at 4-6°C, but prompt freezing is always the best practice[6].

SOP 2: Aliquoting and Long-Term Storage

-

First Thaw (if necessary): If the sample arrives frozen, thaw it completely in a refrigerator (4°C) or on ice.

-

Homogenize: Gently invert the sample container several times to ensure homogeneity.

-

Aliquot: Dispense the urine into multiple, smaller, clearly-labeled cryovials. The volume of each aliquot should be sufficient for a single, complete analytical run. This step is CRITICAL to prevent repeated freeze-thaw cycles of the parent sample.

-

Freezing: Snap-freeze the aliquots and the remaining parent sample at -80°C .

SOP 3: Controlled Thawing and Sample Preparation for Analysis

-

Retrieve: Remove only the required number of aliquots for the experiment. Leave all other aliquots in the freezer.

-

Thaw: Thaw the aliquot in a controlled manner, either overnight in a 4°C refrigerator or in a cold water bath. Avoid thawing at room temperature to minimize degradation.

-

Vortex: Once fully thawed, vortex the sample gently to ensure it is homogenous before taking a subsample for analysis.

-

Proceed Immediately: Begin the analytical procedure (e.g., hydrolysis, extraction) immediately after thawing. Do not let thawed samples sit at room temperature for extended periods.

Section 5: Data Summary on Steroid Stability

While specific long-term stability data for 16β-hydroxymestanolone is limited, the following table synthesizes findings for other urinary steroids, which provides a strong basis for establishing best practices.

| Analyte Class | Storage Temp. | Duration | Freeze-Thaw Cycles | Stability Outcome | Citation(s) |

| General Urinary Steroids | -20°C / -80°C | 6 Months | 3 | Stable; no significant loss observed. | [6] |

| Various Doping Agents | -20°C | 7 Days | Not Specified | Stable. | [18] |

| Synthetic Cathinones | -40°C | 1 Month | Not Specified | Stable (>80% recovery). | [19] |

| Clinical Analytes | -22°C | >10 Years | Not Specified | High stability for most analytes. | [13] |

| Various Biomarkers | -80°C | Not Specified | 5-6 | Albumin and organic ions were stable. | [7] |

| Arachidonic Acid Metabs. | -40°C | 10 Years | 10 | 11-dehydro-TxB2 was stable. | [10][20] |

| Clinical Analytes | -20°C | 30 Days | 1 | Significant decrease in protein, creatinine. | [14] |

References

-

G. K. van der Zwaard, et al. (2020). Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

-

Mazzarino, M., et al. (2017). Results of Stability Studies with Doping Agents in Urine. ResearchGate. Available at: [Link]

-

Al-Imam, A., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International Journal of Legal Medicine. Available at: [Link]

-

UAE National Anti-Doping Committee. (2021). Policy for Long Term Sample Storage and Reanalysis. Available at: [Link]

-

Rist, M., et al. (2017). Long-term Urine Biobanking: Storage Stability of Clinical Chemical Parameters Under Moderate Freezing Conditions Without Use of Preservatives. Biopreservation and Biobanking. Available at: [Link]

-

TeleTest.ca. (n.d.). How Long Do Anabolic Steroids Stay In Your System? Available at: [Link]

-

Flower, J. E., et al. (2014). Effects of Freeze-Thaw Cycle on Urine Values from Bottlenose Dolphins (Tursiops truncatus). Journal of Zoo and Wildlife Medicine. Available at: [Link]

-

Zhang, Y., et al. (2015). Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease. Biopreservation and Biobanking. Available at: [Link]

-

Van De Wiele, M., et al. (2000). Determination of 16beta-hydroxystanozolol in urine and faeces by liquid chromatography-multiple mass spectrometry. Journal of Chromatography A. Available at: [Link]

-

Schänzer, W., et al. (1995). Effect of extended use of single anabolic steroids on urinary steroid excretion and metabolism. Clinical Chemistry. Available at: [Link]

-

Cao, M., et al. (2022). Effects of Freeze–Thaw Cycles on the Urine Metabolome and Biomarker Discovery. Analytical Chemistry. Available at: [Link]

-

Dharmaratne, N., et al. (2025). Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

World Anti-Doping Agency. (2010). GUIDELINES FOR URINE SAMPLE COLLECTION. WADA. Available at: [Link]

-

Al-Ekabi, A. S., et al. (2025). Radiolytic Degradation of Reactive Orange-16: Degradation Pathways and Kinetics. ASEAN Journal of Chemical Engineering. Available at: [Link]

-

Di Minno, A., et al. (2021). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. ResearchGate. Available at: [Link]

-

AlphaBiolabs UK. (n.d.). How Long Do Steroids Stay in Your System? Available at: [Link]

-

Van De Wiele, M., et al. (2000). Determination of 16β-hydroxystanozolol in urine and faeces by liquid chromatography–multiple mass spectrometry. ResearchGate. Available at: [Link]

-

Di Minno, A., et al. (2021). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. Scientific Reports. Available at: [Link]

-

Korytov, D. S., et al. (2023). The effect of the freeze-defrost cycle on the long-term stability of the main clinical and laboratory parameters of urine. ResearchGate. Available at: [Link]

-

Hutterer, K. M., & Jorg, S. (2023). Oxidation of polysorbates – An underestimated degradation pathway? European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

-

Al-Imam, A., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. MDPI. Available at: [Link]

-

Kishore, R. S. K., et al. (2011). Main degradation pathways of polysorbate 80. ResearchGate. Available at: [Link]

-

Sport Integrity Australia. (n.d.). Athlete Guide to Sample Collection. Available at: [Link]

-